
2,2-Dimethylpropyl 4,4,4-trinitrobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylpropyl 4,4,4-trinitrobutanoate is an organic compound with the molecular formula C9H15N3O8 It is known for its unique chemical structure, which includes a trinitrobutanoate group attached to a dimethylpropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropyl 4,4,4-trinitrobutanoate typically involves the nitration of butanoic acid derivatives followed by esterification with 2,2-dimethylpropanol. The reaction conditions often require the use of strong acids such as sulfuric acid or nitric acid to facilitate the nitration process. The esterification step may involve the use of catalysts like sulfuric acid or p-toluenesulfonic acid to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and ensuring the safety of the process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropyl 4,4,4-trinitrobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives with varying degrees of oxidation.
Reduction: Amino derivatives.
Substitution: Products depend on the nucleophile used, such as hydroxylated or aminated esters.
Scientific Research Applications
2,2-Dimethylpropyl 4,4,4-trinitrobutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitro groups.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of specialized materials and chemicals due to its unique reactivity.
Mechanism of Action
The mechanism of action of 2,2-Dimethylpropyl 4,4,4-trinitrobutanoate involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can participate in redox reactions, altering the activity of these targets. The ester group may also undergo hydrolysis, releasing the active components that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethylpropyl 2,2,2-trinitroethanoate
- 2,2-Dimethylpropyl 3,3,3-trinitropropanoate
- 2,2-Dimethylpropyl 5,5,5-trinitropentanoate
Uniqueness
2,2-Dimethylpropyl 4,4,4-trinitrobutanoate is unique due to its specific chain length and the position of the nitro groups
Properties
CAS No. |
34001-52-0 |
|---|---|
Molecular Formula |
C9H15N3O8 |
Molecular Weight |
293.23 g/mol |
IUPAC Name |
2,2-dimethylpropyl 4,4,4-trinitrobutanoate |
InChI |
InChI=1S/C9H15N3O8/c1-8(2,3)6-20-7(13)4-5-9(10(14)15,11(16)17)12(18)19/h4-6H2,1-3H3 |
InChI Key |
IEYOGMGJULXDOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC(=O)CCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine](/img/structure/B14691131.png)

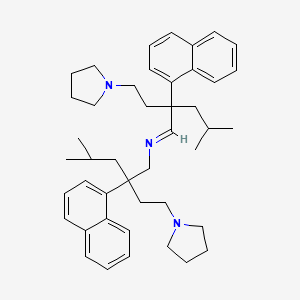

![{[(Methylstannyl)oxy]sulfinyl}oxidanide](/img/structure/B14691167.png)

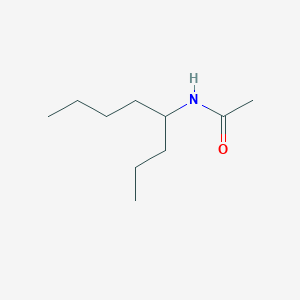
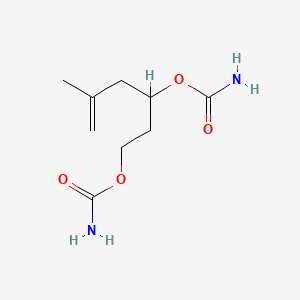
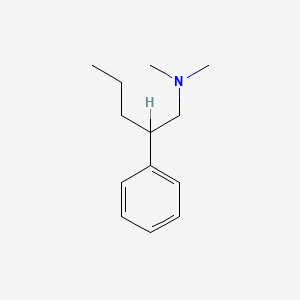

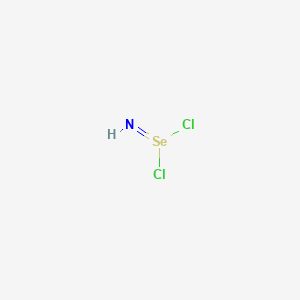
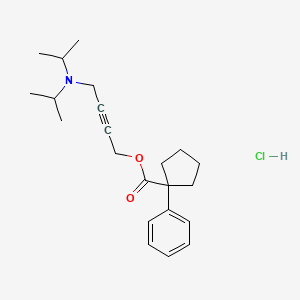

![[1,1'-Biphenyl]-4-carboxylic anhydride](/img/structure/B14691261.png)
